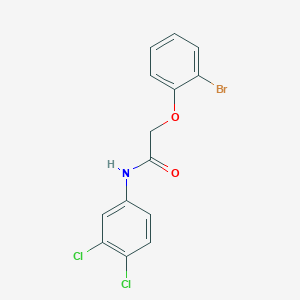
2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
Descripción general
Descripción
2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This molecule is commonly referred to as "BDA-410" and is known for its ability to inhibit the activity of the protein kinase CK2.
Mecanismo De Acción
BDA-410 inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects. In cancer cells, BDA-410 has been shown to induce apoptosis and inhibit cell proliferation. Additionally, BDA-410 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDA-410 in lab experiments is its specificity for CK2. This specificity allows for targeted inhibition of CK2 activity without affecting other cellular processes. However, one limitation of BDA-410 is its relatively low potency compared to other CK2 inhibitors. This limitation may require higher concentrations of BDA-410 to achieve the desired effect.
Direcciones Futuras
There are several future directions for research involving BDA-410. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis of BDA-410 and improve its potency as a CK2 inhibitor.
In conclusion, BDA-410 is a promising molecule with potential applications in various scientific research fields. Its specificity for CK2 and ability to inhibit downstream signaling pathways make it a valuable tool for investigating the role of CK2 in disease. Further research is needed to fully understand the potential of BDA-410 and optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
BDA-410 has been used in various scientific research applications, including cancer research and drug discovery. CK2 plays a crucial role in cell signaling pathways and has been implicated in various diseases, including cancer. BDA-410 has been shown to inhibit CK2 activity and has potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-9-5-6-11(16)12(17)7-9/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGHXDCQRBQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isobutyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3472786.png)
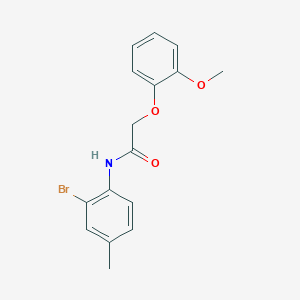
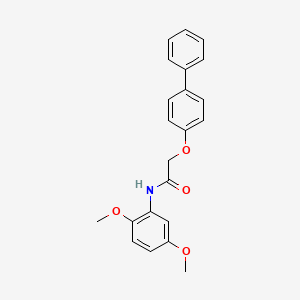

![2-(2,5-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3472807.png)
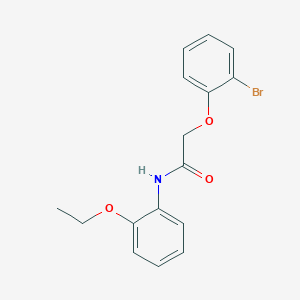
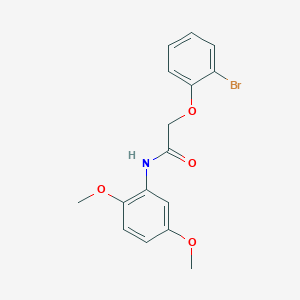
![methyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472838.png)
![methyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472844.png)
![methyl 4-{[(2-bromophenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B3472859.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B3472871.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3472884.png)
![2-phenoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3472887.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3472895.png)
